molecular formula C23H34N6O6 B1673521 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid CAS No. 124168-73-6

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid

Cat. No. B1673521
CAS RN: 124168-73-6
M. Wt: 490.6 g/mol
InChI Key: WWHUHFFMOPIVKB-CFNGDTMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid”, also known as MMP Inhibitor I, is a broad-spectrum inhibitor of MMP-1 and MMP-8 (collagenases, IC 50 =1.0μM), MMP-9 (granulocyte gelatinase, IC 50 =50μM), and MMP-3 (skin fibroblast stromelysin, IC 50 =50μM) .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H34N6O6 . The molecular weight is 490.55 . The SMILES string is CC(C)CC@@H[C@@H]1CCCN1C(=O)CNC(=O)c2ccc(N)cc2)C(=O)NC@HC(=O)NO .


Physical And Chemical Properties Analysis

The compound is available in powder form . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at -20°C .

Scientific Research Applications

Amino Acids in Amniotic Fluid and Fetal Development

A study on the concentrations of amino acids in amniotic fluid highlights the prenatal diagnosis of several inherited metabolic disorders. The research found that specific amino acids, including Ala, Pro, and Gly, play crucial roles in fetal development. Significant correlations between amino acids suggest common transport or degradative pathways, emphasizing the importance of maintaining specific relative concentrations in amniotic fluid for normal fetal development (Mesavage et al., 1985).

Extracellular Amino Acids in Epilepsy

Another study focused on extracellular levels of amino acids, including Gly and Ala, in patients with medically intractable epilepsy. The findings support the hypothesis that specific amino acids play a significant role in the mechanism of seizure activity and related brain damage, presenting potential targets for therapeutic intervention (Ronne-Engström et al., 1992).

Synthetic Dipeptides in Nutrition

Research into the supplementation of amino acid solutions with synthetic dipeptides, including Ala-Gln and Gly-Tyr, has demonstrated their safe and effective infusion in healthy volunteers. This study suggests the extracellular hydrolysis of infused dipeptides and the subsequent utilization of liberated free amino acids, providing insights into amino acid supplementation strategies (Albers et al., 1989).

Encephalitis and Antibodies

A retrospective review identified antibodies to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in patients with encephalitis, revealing that anti-AMPAR encephalitis often presents as limbic encephalitis and is paraneoplastic in a significant number of cases. This research underscores the importance of screening for tumors and onconeuronal antibodies, as their presence influences patient outcomes (Höftberger et al., 2015).

5-Aminolevulinic Acid in Tumor Resection

A prospective study on the use of 5-aminolevulinic acid-induced porphyrins for the fluorescence-guided resection of glioblastoma multiforme has demonstrated its utility in improving the completeness of tumor resection and patient survival. This approach leverages the unique fluorescence properties of porphyrins induced by 5-aminolevulinic acid, highlighting its therapeutic potential in neurosurgery (Stummer et al., 2000).

properties

IUPAC Name

(2S)-1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31)/t14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHUHFFMOPIVKB-OLMNPRSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124168-73-6
Record name 4-Aminobenzoyl-glycyl-prolyl-leucyl-alanine hydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124168736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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